molecular formula C9H11ClN2O2 B14853344 Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate

Cat. No.: B14853344
M. Wt: 214.65 g/mol
InChI Key: YVEXQCXIZJIGCV-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and an aminoethyl group at the 6-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine-2-carboxylic acid and 2-aminoethanol.

    Esterification: The carboxylic acid group of 4-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 4-chloropyridine-2-carboxylate.

    Amination: The ester is then reacted with 2-aminoethanol under basic conditions, typically using a base like sodium hydroxide, to introduce the aminoethyl group at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

    Hydrolysis: The major product is 6-(2-aminoethyl)-4-chloropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 6-(2-aminoethyl)-4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the specific substitution pattern on the pyridine ring can confer unique chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3

InChI Key

YVEXQCXIZJIGCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CCN)Cl

Origin of Product

United States

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